
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate, also known as CEHFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of phenyl benzoates and is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs. In
作用機序
The exact mechanism of action of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate may exert its antimicrobial activity by disrupting the cell membrane or inhibiting specific enzymes that are essential for the survival of pathogenic microorganisms.
Biochemical and Physiological Effects:
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the development of anticancer drugs. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a drug.
実験室実験の利点と制限
One of the main advantages of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is its unique chemical structure, which makes it a promising candidate for the development of new drugs. It has also been found to exhibit potent biological activity, which makes it a valuable tool for researchers studying various diseases. However, one of the limitations of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate is its relatively complex synthesis method, which may limit its availability for researchers who do not have access to specialized equipment or expertise.
将来の方向性
There are several future directions for research on 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. One area of interest is the development of new drugs based on the chemical structure of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. Researchers can explore modifications to the chemical structure to improve its biological activity or reduce its toxicity. Another area of interest is the elucidation of the exact mechanism of action of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. Researchers can use various techniques such as molecular modeling or biochemical assays to identify the specific targets of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate. Finally, researchers can explore the potential applications of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate in the treatment of various diseases, including cancer and inflammatory diseases.
合成法
The synthesis of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-chloro-6-ethoxy-4-nitrophenol with ethyl formate in the presence of sodium ethoxide. This reaction results in the formation of 2-chloro-6-ethoxy-4-formylphenyl ethyl carbonate. The second step involves the reaction of this intermediate product with 3-methoxybenzoic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate.
科学的研究の応用
2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several studies have shown that 2-chloro-6-ethoxy-4-formylphenyl 3-methoxybenzoate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit potent antimicrobial activity against several pathogenic bacteria and fungi.
特性
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-3-22-15-8-11(10-19)7-14(18)16(15)23-17(20)12-5-4-6-13(9-12)21-2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAGKEBFYWPKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-ethoxy-4-formylphenyl) 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

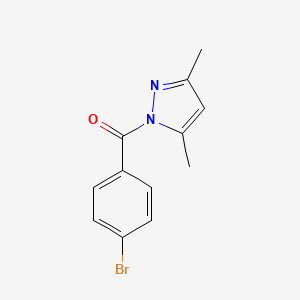
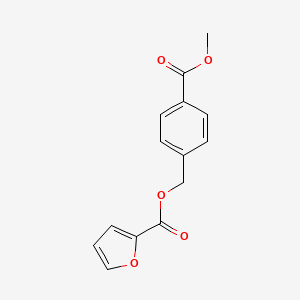
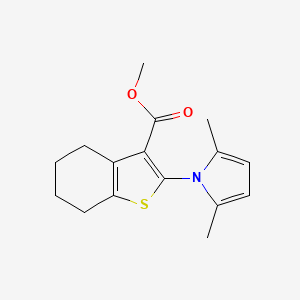
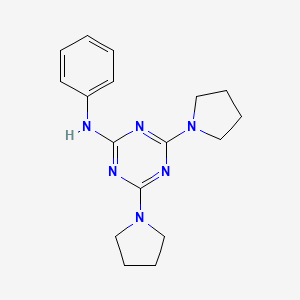
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
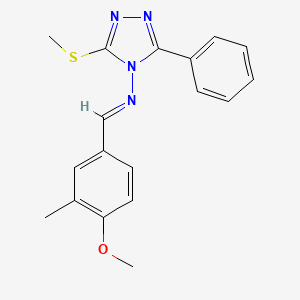
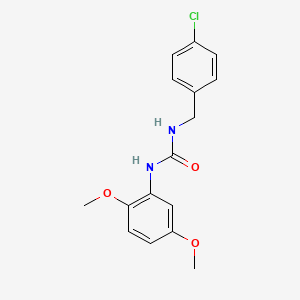
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)